Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-
Brand Name: Vulcanchem
CAS No.: 941869-27-8
VCID: VC11883970
InChI: InChI=1S/C17H18N4O2S/c1-2-12-4-3-5-14-15(12)19-17(24-14)21-10-8-20(9-11-21)16(22)13-6-7-18-23-13/h3-7H,2,8-11H2,1H3
SMILES: CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol

Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-

CAS No.: 941869-27-8

Cat. No.: VC11883970

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- - 941869-27-8

Specification

CAS No. 941869-27-8
Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
IUPAC Name [4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Standard InChI InChI=1S/C17H18N4O2S/c1-2-12-4-3-5-14-15(12)19-17(24-14)21-10-8-20(9-11-21)16(22)13-6-7-18-23-13/h3-7H,2,8-11H2,1H3
Standard InChI Key ZRRJXJBHLWRNSF-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Canonical SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiazole and isoxazole rings, followed by their attachment to the piperazine ring. Common methods might involve condensation reactions or the use of coupling agents to form the desired linkages.

Example Synthesis Steps:

  • Formation of Benzothiazole Ring: This can be achieved through the reaction of an appropriate amine with a sulfur-containing reagent.

  • Formation of Isoxazole Ring: Often involves the use of oximes and acetylene derivatives.

  • Attachment to Piperazine: Typically involves nucleophilic substitution or coupling reactions.

Biological Activity

While specific data on the biological activity of Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-, is not readily available, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzothiazoles and isoxazoles have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Potential Biological ActivityDescription
Antimicrobial ActivityCompounds with benzothiazole and isoxazole moieties have shown efficacy against bacteria and fungi.
Anticancer ActivitySome isoxazole derivatives have been studied for their potential in cancer therapy.
Anti-inflammatory ActivityBenzothiazoles have been investigated for their role in reducing inflammation.

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